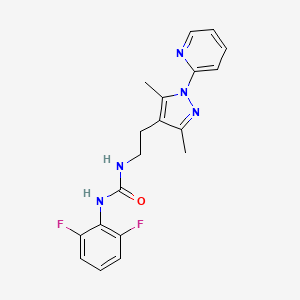
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H19F2N5O and its molecular weight is 371.392. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
- The synthesis and structural characterization of chlorfluazuron, a compound containing similar heterocyclic and fluorophenyl components, highlights the potential of such molecules in the development of insecticides. The crystal study of chlorfluazuron reveals insights into its interaction mechanisms, potentially guiding the application of similar compounds in pest control (Cho et al., 2015).
Antibacterial Compound Development
- Research into the synthesis of novel heterocyclic compounds with a sulfonamido moiety, aiming at antibacterial applications, suggests that derivatives of urea with complex heterocyclic structures can be effective against bacterial infections. This work points to the broader utility of such molecules in medicinal chemistry and drug development (Azab et al., 2013).
Gelation Properties and Applications
- The study of gelation by urea solutions of specific pyrazolyl compounds, used as cyclic nucleotide 3′,5′-monophosphate phosphodiesterase inhibitors, reveals the capability of such molecules to form gels under certain conditions. This property could be harnessed in pharmaceutical formulations or material science, for controlled release or material structuring (Kirschbaum & Wadke, 1976).
Catalytic Applications in Organic Synthesis
- Studies on the catalytic activities of pyrazolyl and pyridine complexes, particularly in asymmetric transfer hydrogenation of ketones, demonstrate the utility of such compounds in facilitating chemical reactions. This suggests potential research applications of related compounds in synthetic chemistry and industrial processes (Magubane et al., 2017).
Anticancer Research
- The synthesis of pyridine derivatives with various heterocyclic rings, including imidiazolyl, pyrazolyl, and urea derivatives, and their evaluation as anticancer agents, indicates the significant potential of such molecules in developing new therapeutic agents against various cancer types. This area of research represents a critical application of compounds with structural similarities to the one (Hafez & El-Gazzar, 2020).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-12-14(13(2)26(25-12)17-8-3-4-10-22-17)9-11-23-19(27)24-18-15(20)6-5-7-16(18)21/h3-8,10H,9,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTICRKHEQNDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

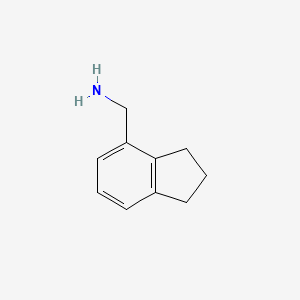
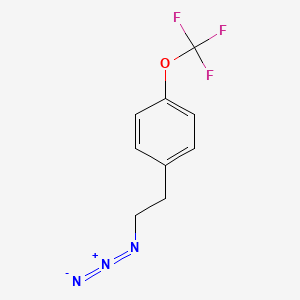
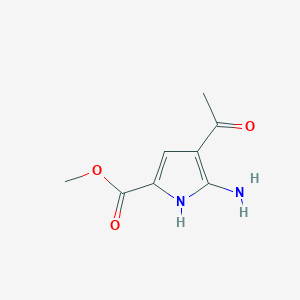


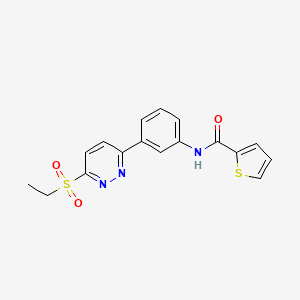
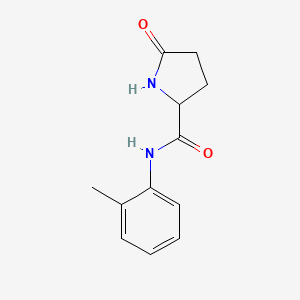
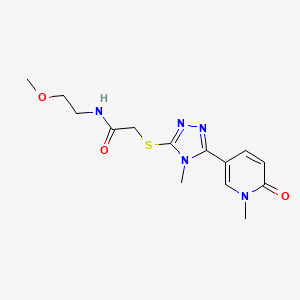
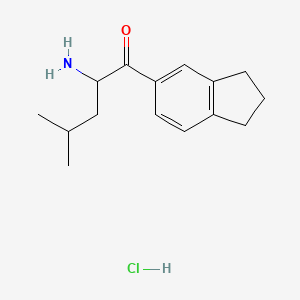
![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)


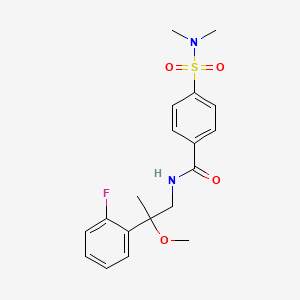
![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)